Bis(2-nitrophenyl) sulfite Bis(2-nitrophenyl) sulfite
Brand Name: Vulcanchem
CAS No.: 248254-18-4
VCID: VC20579515
InChI: InChI=1S/C12H8N2O7S/c15-13(16)9-5-1-3-7-11(9)20-22(19)21-12-8-4-2-6-10(12)14(17)18/h1-8H
SMILES:
Molecular Formula: C12H8N2O7S
Molecular Weight: 324.27 g/mol

Bis(2-nitrophenyl) sulfite

CAS No.: 248254-18-4

Cat. No.: VC20579515

Molecular Formula: C12H8N2O7S

Molecular Weight: 324.27 g/mol

* For research use only. Not for human or veterinary use.

Bis(2-nitrophenyl) sulfite - 248254-18-4

Specification

CAS No. 248254-18-4
Molecular Formula C12H8N2O7S
Molecular Weight 324.27 g/mol
IUPAC Name bis(2-nitrophenyl) sulfite
Standard InChI InChI=1S/C12H8N2O7S/c15-13(16)9-5-1-3-7-11(9)20-22(19)21-12-8-4-2-6-10(12)14(17)18/h1-8H
Standard InChI Key OFDUKHHXEZFMGB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)[N+](=O)[O-])OS(=O)OC2=CC=CC=C2[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Bis(2-nitrophenyl) Sulfate

This derivative features a sulfate group (SO42\text{SO}_4^{2-}) bridging two 2-nitrophenyl rings. Its molecular weight is 340.27 g/mol, with a SMILES string of C1=CC=C(C(=C1)[N+](=O)[O-])OS(=O)(=O)OC2=CC=CC=C2[N+](=O)[O-]\text{C1=CC=C(C(=C1)[N+](=O)[O-])OS(=O)(=O)OC2=CC=CC=C2[N+](=O)[O-]} . The sulfonate group’s electron-withdrawing nature influences reactivity, particularly in electrophilic substitution reactions .

Bis(2-nitrophenyl) Sulfone

Characterized by a sulfone group (SO2\text{SO}_2), this compound (PubChem CID: 365388) has a molecular weight of 308.27 g/mol and a density of 1.4±0.1 g/cm³ . Its stability under high-temperature conditions makes it suitable for polymer synthesis and catalytic applications .

Synthesis and Reactivity

Synthetic Pathways for Sulfur-Containing Nitrophenyl Derivatives

While no specific method for bis(2-nitrophenyl) sulfite is reported, analogous compounds are synthesized via:

  • Nucleophilic Aromatic Substitution: Reacting 2-nitrochlorobenzene with sodium sulfite under alkaline conditions .

  • Oxidation of Sulfides: Using hydrogen peroxide or ozone to convert bis(2-nitrophenyl) sulfide to sulfone derivatives .

  • Microwave-Assisted Coupling: As demonstrated in the synthesis of bis(4-nitrophenyl)sulfide, where aryl diazonium salts react with Na2S9H2O\text{Na}_2\text{S} \cdot 9\text{H}_2\text{O} under microwave irradiation .

Reactivity and Stability

Sulfite esters are generally less stable than sulfates or sulfones due to the propensity of the sulfite group (SO32\text{SO}_3^{2-}) to hydrolyze in aqueous media . For example, bis(2-nitrophenyl) sulfate exhibits moderate stability in acidic conditions but decomposes at elevated temperatures .

Physicochemical Properties

Thermal and Spectral Data

  • Bis(2-nitrophenyl) Sulfate: Melting point unreported; molecular weight 340.27 g/mol .

  • Bis(2-nitrophenyl) Sulfone: Melts at 156°C, with a boiling point of 406.0±30.0°C at 760 mmHg .

PropertyBis(2-nitrophenyl) SulfateBis(2-nitrophenyl) Sulfone
Molecular FormulaC12H8N2O8S\text{C}_{12}\text{H}_8\text{N}_2\text{O}_8\text{S}C12H8N2O6S\text{C}_{12}\text{H}_8\text{N}_2\text{O}_6\text{S}
Molecular Weight (g/mol)340.27308.27
Density (g/cm³)N/A1.4±0.1
Boiling Point (°C)N/A406.0±30.0

Spectroscopic Characterization

  • 1H^1\text{H} NMR: For bis(3-nitrophenyl)sulfide, aromatic protons resonate at δ 8.37–7.15 ppm, while sulfone derivatives show upfield shifts due to electron withdrawal .

  • IR Spectroscopy: Sulfate and sulfone groups exhibit strong absorption bands at 1150–1250 cm⁻¹ (S=O stretching) and 1350–1450 cm⁻¹ (asymmetric S-O stretching) .

Applications and Industrial Relevance

Catalysis and Material Science

Bis(2-nitrophenyl) sulfone serves as a precursor in palladium-catalyzed cross-coupling reactions, enabling the synthesis of unsymmetrical sulfides and sulfoxides . Nano-Pd catalysts derived from sulfone-containing ligands demonstrate high efficiency in Suzuki-Miyaura couplings .

Challenges and Future Directions

The absence of direct studies on bis(2-nitrophenyl) sulfite highlights a critical research gap. Proposed investigations include:

  • Synthetic Optimization: Developing mild conditions to stabilize sulfite esters against hydrolysis.

  • Computational Modeling: Using DFT calculations to predict sulfite derivative reactivity compared to sulfones.

  • Toxicological Profiling: Assessing ecotoxicological risks through OECD guideline-compliant assays .

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